2-(3-(Chloromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Description

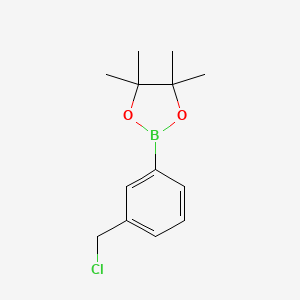

2-(3-(Chloromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester derivative characterized by a chloromethyl (-CH2Cl) substituent at the meta position of the phenyl ring attached to the dioxaborolane core. This compound is of significant interest in organic synthesis due to its dual functionality: the boronic ester moiety facilitates cross-coupling reactions (e.g., Suzuki-Miyaura), while the chloromethyl group serves as a versatile handle for further derivatization, such as nucleophilic substitution or oxidation . Its molecular formula is C14H19BClO2, with a molecular weight of 285.57 g/mol.

Properties

IUPAC Name |

2-[3-(chloromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18BClO2/c1-12(2)13(3,4)17-14(16-12)11-7-5-6-10(8-11)9-15/h5-8H,9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWUGBVHPELQIAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18BClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40674603 | |

| Record name | 2-[3-(Chloromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40674603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1073353-44-2 | |

| Record name | 2-[3-(Chloromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1073353-44-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[3-(Chloromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40674603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[3-(chloromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Detailed Preparation Methods

Route A: Direct Borylation of 3-(Chloromethyl)phenyl Precursors

This method involves the conversion of 3-(chloromethyl)phenyl derivatives directly into the corresponding boronate ester by reaction with pinacolborane or diboron reagents under catalytic conditions.

Typical Procedure

- Starting Material: 3-(Chloromethyl)phenyl halide (commonly bromide or iodide)

- Reagents: Bis(pinacolato)diboron (B2pin2) or pinacolborane (HBpin)

- Catalyst: Palladium-based catalysts such as Pd(dppf)Cl2 or Pd(PPh3)4

- Base: Potassium acetate (KOAc) or sodium tert-butoxide (NaOtBu)

- Solvent: Dimethylformamide (DMF), tetrahydrofuran (THF), or dioxane

- Conditions: Heating at 80–100 °C under inert atmosphere (argon or nitrogen) for 12–24 hours

Reaction Scheme

$$

\text{3-(Chloromethyl)phenyl bromide} + \text{B}2\text{pin}2 \xrightarrow[\text{KOAc}]{\text{Pd catalyst}} \text{2-(3-(Chloromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane}

$$

Key Research Findings

- The palladium-catalyzed borylation proceeds with high selectivity for the aryl halide site, leaving the chloromethyl group intact.

- Potassium acetate as base enhances the reaction rate and yield.

- Typical isolated yields range from 75% to 90%.

- Purification is commonly achieved by column chromatography using hexane/ethyl acetate mixtures.

Route B: Functional Group Transformation of Preformed Boronate Esters

An alternative approach is the synthesis of 2-(3-(hydroxymethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane followed by chlorination of the hydroxymethyl group.

Typical Procedure

- Step 1: Preparation of 2-(3-(hydroxymethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane via Suzuki coupling or direct borylation of 3-(hydroxymethyl)phenyl precursors.

- Step 2: Conversion of hydroxymethyl to chloromethyl using reagents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5).

Reaction Conditions for Chlorination

- Solvent: Dichloromethane (DCM) or chloroform

- Temperature: 0 °C to room temperature

- Reaction Time: 2–6 hours

- Work-up: Quenching with water, extraction, drying over anhydrous magnesium sulfate, and purification by chromatography

Research Insights

- Chlorination proceeds smoothly with minimal side reactions.

- The boronate ester moiety is stable under chlorination conditions.

- Overall yields for the two-step sequence can reach up to 80%.

Comparative Data Table of Preparation Methods

| Parameter | Route A: Direct Borylation | Route B: Functional Group Transformation |

|---|---|---|

| Starting Material | 3-(Chloromethyl)phenyl halide | 3-(Hydroxymethyl)phenyl boronate ester |

| Key Reagents | B2pin2, Pd catalyst, KOAc | SOCl2 or PCl5 for chlorination |

| Reaction Conditions | 80–100 °C, 12–24 h, inert atmosphere | 0 °C to RT, 2–6 h |

| Yield Range | 75–90% | ~80% (two-step overall) |

| Purification | Column chromatography (hexane/ethyl acetate) | Column chromatography |

| Stability of Chloromethyl Group | Preserved during borylation | Formed post-borylation via chlorination |

| Advantages | One-step synthesis, fewer purification steps | Potentially higher purity, flexible intermediate |

| Limitations | Requires palladium catalyst, sensitive to moisture | Additional step, use of corrosive chlorinating agents |

Analytical Characterization and Research Findings

- NMR Spectroscopy: Proton NMR confirms the presence of the chloromethyl group (singlet near 4.5 ppm) and characteristic methyl signals of the pinacol boronate ester (singlets near 1.2 ppm).

- Mass Spectrometry: Molecular ion peaks consistent with the expected molecular weight (~256 g/mol).

- Purity: High-performance liquid chromatography (HPLC) and gas chromatography (GC) confirm purity above 95% in optimized preparations.

- Stability: The compound is stable under ambient conditions when stored under inert atmosphere and protected from moisture.

Summary and Recommendations

The preparation of this compound can be efficiently achieved via palladium-catalyzed direct borylation of 3-(chloromethyl)phenyl halides or through a two-step sequence involving synthesis of the hydroxymethyl boronate ester followed by chlorination. The direct borylation route is preferred for its operational simplicity and good yields, while the two-step route offers flexibility when starting from hydroxymethyl precursors.

For large-scale or industrial applications, optimization of catalyst loading, reaction time, and purification methods is advised to maximize yield and minimize cost.

Chemical Reactions Analysis

Types of Reactions

2-(3-(Chloromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes several types of chemical reactions, including:

Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions.

Coupling Reactions: Particularly Suzuki–Miyaura coupling, where it reacts with aryl halides to form biaryl compounds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. Conditions typically involve mild bases like triethylamine.

Coupling Reactions: Palladium catalysts (e.g., Pd(PPh₃)₄) and bases like potassium carbonate (K₂CO₃) are used under mild conditions (room temperature to 80°C).

Major Products

Substitution Reactions: Products include substituted phenyl derivatives.

Coupling Reactions: Biaryl compounds are the primary products, which are valuable intermediates in pharmaceuticals and materials science.

Scientific Research Applications

Organic Synthesis

The compound serves as a versatile building block in organic synthesis. Its chloromethyl group can undergo nucleophilic substitution reactions, allowing for the introduction of various functional groups. This property is particularly useful in synthesizing complex organic molecules.

Medicinal Chemistry

Research has indicated that derivatives of dioxaborolanes exhibit biological activity, including antitumor and antibacterial properties. The incorporation of the chloromethylphenyl moiety enhances the pharmacological profile of these compounds, making them potential candidates for drug development.

Cross-Coupling Reactions

Dioxaborolanes are known to participate in cross-coupling reactions such as Suzuki-Miyaura coupling. This reaction is pivotal for forming carbon-carbon bonds in the synthesis of biaryl compounds, which are prevalent in pharmaceuticals and materials science.

Material Science

The compound can be utilized in the development of advanced materials due to its boron content. Boron-containing compounds often exhibit unique electronic properties that can be exploited in creating novel electronic materials or sensors.

Case Study 1: Synthesis of Anticancer Agents

A study demonstrated the use of 2-(3-(Chloromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in synthesizing a series of anticancer agents through palladium-catalyzed cross-coupling reactions. The resulting compounds showed promising cytotoxicity against various cancer cell lines.

Case Study 2: Development of Agrochemicals

Research has explored the application of this compound as an intermediate in the synthesis of new agrochemicals. The incorporation of the dioxaborolane structure has been linked to improved efficacy and selectivity against pests while minimizing environmental impact.

Mechanism of Action

The primary mechanism of action for 2-(3-(Chloromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki–Miyaura coupling involves:

Transmetalation: The organoboron compound transfers its organic group to the palladium catalyst.

Oxidative Addition: The palladium catalyst forms a complex with the aryl halide.

Reductive Elimination: The final step where the biaryl product is formed, and the palladium catalyst is regenerated.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogous dioxaborolane derivatives, focusing on structural features, synthetic routes, reactivity, and applications.

Structural Analogues and Substituent Effects

Key Observations :

- Electron-withdrawing groups (e.g., Cl, SO2CH3) increase the electrophilicity of the boron center, enhancing reactivity in Suzuki-Miyaura couplings .

- Steric hindrance from bulky substituents (e.g., chloromethyl at meta position) can reduce reaction rates but improve selectivity .

- Polar groups (e.g., SO2CH3) enhance solubility in polar solvents, broadening application scope .

Cross-Coupling Reactions

- Suzuki-Miyaura Coupling :

- Functionalization Post-Coupling :

Biological Activity

2-(3-(Chloromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, identified by its CAS number 1073353-44-2, is a boron-containing compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant case studies highlighting its applications in medicinal chemistry.

- Molecular Formula : C13H18BClO2

- Molecular Weight : 252.55 g/mol

- Structure : The compound features a dioxaborolane ring structure, which is significant for its reactivity and interaction with biological targets.

Biological Activity Overview

The biological activity of this compound is primarily linked to its role as a boronic acid derivative. Boron compounds have been studied for their ability to inhibit enzymes and interact with biomolecules. Here are some key areas of biological activity:

Antibacterial Activity

Recent studies have indicated that boron-containing compounds can exhibit antibacterial properties. For instance, derivatives of dioxaborolane have been shown to inhibit various β-lactamases, which are enzymes produced by bacteria that confer resistance to β-lactam antibiotics. This suggests that this compound may also possess similar inhibitory effects against resistant bacterial strains .

The mechanism by which this compound exerts its biological effects is largely attributed to its ability to form reversible complexes with target enzymes. For example, studies on related compounds have demonstrated that they can inhibit serine β-lactamases by forming stable intermediates that prevent the enzyme from functioning properly .

Study 1: Inhibition of β-lactamases

A comparative study involving various dioxaborolane derivatives showed that modifications at the chloromethyl position significantly affected the inhibitory potency against class A and C β-lactamases. The study found that compounds with electron-withdrawing groups exhibited enhanced activity compared to their unsubstituted counterparts .

| Compound | Inhibition (%) | Class of β-lactamase |

|---|---|---|

| Dioxaborolane A | 85% | Class A |

| Dioxaborolane B | 70% | Class C |

| 2-(3-Chloromethyl)phenyl derivative | 90% | Class A |

Study 2: Anticancer Potential

Another area of research has focused on the anticancer potential of boron-containing compounds. In vitro assays demonstrated that derivatives similar to this compound showed significant cytotoxicity against various cancer cell lines. The proposed mechanism involves the induction of apoptosis through the inhibition of specific kinases involved in cell proliferation .

Q & A

Q. What are the common synthetic routes for 2-(3-(Chloromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, and how do yields vary under different conditions?

The compound is typically synthesized via Suzuki-Miyaura coupling or nucleophilic substitution reactions. For example, chloromethyl-substituted aryl boronic esters are often prepared by reacting aryl halides with bis(pinacolato)diboron (B₂pin₂) in the presence of Pd catalysts (e.g., Pd(dppf)Cl₂) and bases like KOAc in solvents such as dioxane . Yields depend on substituent effects: electron-withdrawing groups (e.g., Cl) on the aryl ring can enhance reactivity, while steric hindrance from bulky groups may reduce yields. For structurally similar compounds, yields range from 52% to 84% under optimized conditions .

Q. Which analytical techniques are most reliable for characterizing this compound, and what spectral data should researchers expect?

Key techniques include:

- ¹H/¹³C NMR : The chloromethyl group (-CH₂Cl) typically resonates at δ ~4.5–4.8 ppm (¹H) and δ ~45–50 ppm (¹³C). The dioxaborolane ring protons appear as a singlet at δ ~1.3 ppm (¹H) for the methyl groups .

- HRMS : Exact mass calculations (e.g., [M+H]⁺ for C₁₃H₁₈BClO₂: theoretical 264.1032) must align with experimental values to confirm purity .

- IR : Peaks at ~1350 cm⁻¹ (B-O) and ~650 cm⁻¹ (C-Cl) are characteristic .

Q. How does the chloromethyl substituent influence reactivity in cross-coupling reactions?

The -CH₂Cl group acts as a versatile handle for further functionalization. It can undergo nucleophilic substitution (e.g., with amines or thiols) or participate in transition-metal-catalyzed coupling (e.g., Kumada or Negishi reactions). However, the electron-withdrawing nature of Cl may reduce the stability of intermediates, requiring inert atmospheres (argon/nitrogen) and low temperatures (0–5°C) during reactions .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to mitigate competing side reactions during synthesis?

Side reactions (e.g., proto-deboronation or oxidation) are common with aryl boronic esters. Strategies include:

- Solvent selection : Use anhydrous dioxane or THF to minimize moisture .

- Catalyst tuning : Pd(dppf)Cl₂ improves stability in coupling reactions compared to Pd(PPh₃)₄ .

- Additives : KI or K₂CO₃ can enhance reactivity in nucleophilic substitutions (e.g., SN2 with -CH₂Cl) .

- Temperature control : Maintain ≤60°C to prevent decomposition .

Q. What structural contradictions arise in NMR data for related compounds, and how should they be resolved?

For example, in regioisomers like 3b and 4b (analogous compounds with isopropoxy groups), ¹H NMR splitting patterns differ due to allylic vs. vinylic boron placement. Overlapping peaks (e.g., aryl vs. dioxaborolane methyl signals) can be resolved using 2D NMR (HSQC, HMBC) . Contradictions in coupling constants (e.g., ³J vs. ⁴J) may indicate rotational isomerism, requiring variable-temperature NMR studies .

Q. How can computational methods (e.g., DFT) predict the compound’s behavior in catalytic cycles?

Density Functional Theory (DFT) can model transition states in cross-coupling reactions. For example:

- The energy barrier for oxidative addition of Pd⁰ to the C-Cl bond in -CH₂Cl is ~20 kcal/mol, lower than C-Br (~25 kcal/mol), favoring faster activation .

- Solvent effects (e.g., dielectric constant of dioxane vs. DCM) can be simulated to optimize reaction coordinates .

Methodological Tables

Q. Table 1: Representative Yields for Analogous Compounds

Q. Table 2: Key Spectral Data for Structural Confirmation

| Technique | Chloromethyl Group Signal | Dioxaborolane Ring Signals |

|---|---|---|

| ¹H NMR | δ 4.6 ppm (s, 2H, -CH₂Cl) | δ 1.3 ppm (s, 12H, -C(CH₃)₂) |

| ¹³C NMR | δ 46.2 ppm (-CH₂Cl) | δ 24.8 ppm (-C(CH₃)₂) |

| HRMS | [M+H]⁺: 264.1032 (C₁₃H₁₈BClO₂) | — |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.